molecular formula C20H27ClN4O2S B2474238 1-Phenethyl-3-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)urea hydrochloride CAS No. 1351611-82-9

1-Phenethyl-3-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)urea hydrochloride

Cat. No. B2474238
CAS RN: 1351611-82-9
M. Wt: 422.97
InChI Key: HKDSEUVFTWJXSO-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene has the molecular formula C4H4S . It is considered to be a structural alert . The structure of thiophene includes a five-membered ring made up of one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization produces the tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Acetylcholinesterase Inhibitors

A study by Vidaluc et al. (1995) explored the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. This research is significant for understanding the potential of compounds like 1-Phenethyl-3-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)urea hydrochloride in inhibiting acetylcholinesterase, an enzyme relevant in neurological disorders such as Alzheimer's disease (Vidaluc et al., 1995).

Chemical Synthesis Techniques

Research by Hassel and Seebach (1978) involved the metalation and cleavage of ureas with protected carbonyl groups, providing insight into the synthetic methods that could be applied to similar compounds (Hassel & Seebach, 1978).

Polymer Synthesis

Hattori and Kinoshita (1979) conducted research on the synthesis of polyamides containing uracil and adenine, using compounds similar to this compound. This has implications for the development of polymers with potential biomedical applications (Hattori & Kinoshita, 1979).

Antimicrobial and Antiviral Properties

A study by Chandrasekhar et al. (2019) synthesized urea/thiourea derivatives and evaluated their antimicrobial and antioxidant activities. This research highlights the potential of compounds like this compound in medical applications, particularly in combating microbial infections (Chandrasekhar et al., 2019).

Materials Science

In materials science, Huynh et al. (2012) investigated the synthesis of block copolymers for potential use as injectable pH/temperature-sensitive hydrogels, which could be relevant for the delivery of proteins or drugs. This application demonstrates the versatility of compounds like this compound in creating responsive materials (Huynh et al., 2012).

Mechanism of Action

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

1-(2-phenylethyl)-3-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S.ClH/c25-19(18-7-15-27-16-18)24-13-11-23(12-14-24)10-9-22-20(26)21-8-6-17-4-2-1-3-5-17;/h1-5,7,15-16H,6,8-14H2,(H2,21,22,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDSEUVFTWJXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)NCCC2=CC=CC=C2)C(=O)C3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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